molecular formula C30H45N11O11 B12118723 H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH

H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH

Cat. No.: B12118723
M. Wt: 735.7 g/mol
InChI Key: VNBPDMAPAHYMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH is a synthetic peptide composed of glycine, DL-phenylalanine, DL-arginine, glycine, DL-aspartic acid, glycine, and DL-glutamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Removal of protecting groups to expose reactive sites for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated synthesizers to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often incorporating high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen, typically using reducing agents like sodium borohydride.

    Substitution: Replacement of one functional group with another, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under mild conditions.

    Reduction: Sodium borohydride, in aqueous or alcoholic solutions.

    Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated peptides.

Scientific Research Applications

H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cell adhesion and signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in tissue engineering.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism by which H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH exerts its effects involves interactions with specific molecular targets, such as integrins. These interactions can influence cell adhesion, migration, and signaling pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    H-Gly-Arg-Ala-Asp-Ser-Pro-OH: Another synthetic peptide with similar applications in research and industry.

    H-Arg-Gly-Asp-Ser-OH: Known for its role in cell adhesion and signaling.

    Gly-Arg-Gly-Asp-Ser-Pro-Lys: Used in studies of cell-matrix interactions.

Uniqueness

H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH is unique due to its specific sequence and the presence of DL-amino acids, which can influence its stability and biological activity compared to other peptides.

Properties

Molecular Formula

C30H45N11O11

Molecular Weight

735.7 g/mol

IUPAC Name

5-amino-2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C30H45N11O11/c31-13-22(43)39-19(11-16-5-2-1-3-6-16)28(50)41-17(7-4-10-35-30(33)34)26(48)36-15-24(45)40-20(12-25(46)47)27(49)37-14-23(44)38-18(29(51)52)8-9-21(32)42/h1-3,5-6,17-20H,4,7-15,31H2,(H2,32,42)(H,36,48)(H,37,49)(H,38,44)(H,39,43)(H,40,45)(H,41,50)(H,46,47)(H,51,52)(H4,33,34,35)

InChI Key

VNBPDMAPAHYMMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CN

Origin of Product

United States

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